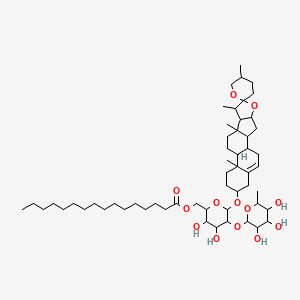
Paris saponin V palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paris saponin V palmitate is a steroidal saponin derived from the plant Paris polyphylla, which is known for its medicinal properties. This compound is a glycoside, consisting of a sugar moiety linked to a steroid aglycone. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin V palmitate typically involves the extraction of saponins from the rhizomes of Paris polyphylla. The process begins with the hydrolysis of the plant material to release the saponins, followed by purification using techniques such as macroporous resin column chromatography and preparative high-performance liquid chromatography . The final step involves the esterification of Paris saponin V with palmitic acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes of Paris polyphylla are harvested and subjected to hydrolysis to release the saponins. These saponins are then purified using macroporous resins and high-performance liquid chromatography. The esterification process is optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Paris saponin V palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and stability .
Scientific Research Applications
Paris saponin V palmitate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor for the synthesis of novel steroidal saponins with potential therapeutic applications.
Biology:
- Investigated for its cytotoxic effects on cancer cells, particularly in breast and liver cancer .
- Studied for its immunomodulatory properties, which can enhance the body’s immune response .
Medicine:
- Explored for its potential use in treating various cancers due to its ability to induce apoptosis in cancer cells .
- Evaluated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases .
Industry:
Mechanism of Action
Paris saponin V palmitate exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: It activates the mitochondrial pathway of apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and activation of caspases.
Immunomodulation: It modulates the immune response by enhancing the activity of immune cells and reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by binding to free radicals and forming stable semi-keto radical structures.
Comparison with Similar Compounds
Paris saponin V palmitate is unique among steroidal saponins due to its specific structure and biological activity. Similar compounds include:
Paris saponin I: Known for its cytotoxic effects on cancer cells.
Paris saponin II: Exhibits anti-inflammatory and immunomodulatory properties.
Paris saponin VI: Studied for its potential in treating liver diseases.
Paris saponin VII: Effective in inducing apoptosis in breast cancer cells through the Hippo pathway.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C55H92O13 |
|---|---|
Molecular Weight |
961.3 g/mol |
IUPAC Name |
[3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3 |
InChI Key |
HBFKYOLVZFOGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















